N-Isopropyl-2-methoxy-4-vinylbenzamide
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Overview
Description
N-Isopropyl-2-methoxy-4-vinylbenzamide is an organic compound with the molecular formula C12H17NO2 This compound is characterized by the presence of an isopropyl group, a methoxy group, and a vinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-methoxy-4-vinylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-vinylbenzoic acid and isopropylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 2-methoxy-4-vinylbenzoic acid is reacted with isopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Automation and process control systems are often employed to monitor and regulate the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-methoxy-4-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-2-methoxy-4-vinylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-methoxy-4-vinylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-4-methoxybenzamide: Lacks the vinyl group, making it less reactive in certain chemical reactions.
N-Isopropyl-2-(trifluoromethoxy)-4-vinylbenzamide: Contains a trifluoromethoxy group, which can significantly alter its chemical and biological properties.
Uniqueness
N-Isopropyl-2-methoxy-4-vinylbenzamide is unique due to the presence of both methoxy and vinyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-ethenyl-2-methoxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-10-6-7-11(12(8-10)16-4)13(15)14-9(2)3/h5-9H,1H2,2-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSFKHOXMSSLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)C=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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